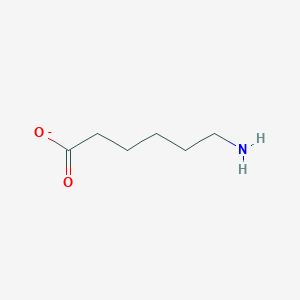
6-Aminohexanoate
Overview
Description
6-Aminohexanoate, also known as 6-aminohexanoic acid, is an ε-amino acid comprising hexanoic acid carrying an amino substituent at position C-6. It is a derivative and analogue of the amino acid lysine. This compound is used in various applications, including controlling postoperative bleeding and treating overdose effects of thrombolytic agents like streptokinase and tissue plasminogen activator .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Aminohexanoate can be synthesized through the hydrolysis of caprolactam, which involves ring-opening hydrolysis. The reaction conditions typically include the use of water and an acid or base catalyst to facilitate the hydrolysis process .
Industrial Production Methods: In industrial settings, this compound is produced as an intermediate in the polymerization of Nylon-6. The production process involves the hydrolysis of caprolactam, which is a key monomer in the synthesis of Nylon-6 .
Chemical Reactions Analysis
Types of Reactions: 6-Aminohexanoate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Pyridoxal phosphate (PLP) is a common cofactor used in the oxidation of this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used to replace the amino group under appropriate conditions.
Major Products:
Oxidation: Adipate semialdehyde.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Aminohexanoate has a wide range of scientific research applications, including:
Mechanism of Action
6-Aminohexanoate exerts its effects by inhibiting enzymes that bind to lysine residues. This inhibition is particularly effective against proteolytic enzymes like plasmin, which is responsible for fibrinolysis. By inhibiting these enzymes, this compound helps control bleeding disorders . The molecular targets include enzymes involved in the fibrinolytic pathway, and the inhibition mechanism involves binding to the active site of these enzymes .
Comparison with Similar Compounds
Aminocaproic acid:
Caprolactam: A precursor in the synthesis of 6-aminohexanoate and Nylon-6.
Uniqueness: this compound is unique due to its dual role as both a therapeutic agent and an industrial intermediate. Its ability to inhibit fibrinolytic enzymes makes it valuable in medical applications, while its role in the production of Nylon-6 highlights its industrial significance .
Properties
IUPAC Name |
6-aminohexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c7-5-3-1-2-4-6(8)9/h1-5,7H2,(H,8,9)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXKOJJOQWFEFD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)[O-])CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12NO2- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















